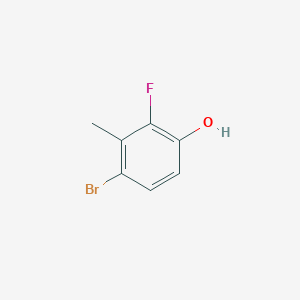

4-Bromo-2-fluoro-3-methylphenol

Description

4-Bromo-2-fluoro-3-methylphenol is a halogenated phenolic compound with a benzene ring substituted at the 4-position with bromine, 2-position with fluorine, and 3-position with a methyl group.

Propriétés

IUPAC Name |

4-bromo-2-fluoro-3-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c1-4-5(8)2-3-6(10)7(4)9/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWLJENRVVKIEMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-3-methylphenol can be achieved through several methods. One common approach involves the bromination and fluorination of 3-methylphenol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often include a solvent like dichloromethane or acetonitrile and may require a catalyst such as iron(III) chloride.

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-2-fluoro-3-methylphenol may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-2-fluoro-3-methylphenol can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the phenol group.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones.

Applications De Recherche Scientifique

4-Bromo-2-fluoro-3-methylphenol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its phenolic structure.

Medicine: It serves as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and antimicrobial drugs.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism by which 4-Bromo-2-fluoro-3-methylphenol exerts its effects depends on its specific application. In biological systems, the phenol group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine and fluorine atoms can also influence the compound’s reactivity and binding affinity through electronic effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

a) 4-Bromo-3-fluoro-2-methylphenol (CAS 1262516-23-3)

- Structure : Bromine (4), fluorine (3), methyl (2).

- Key Differences: The fluorine and methyl groups are transposed compared to the target compound. This positional swap alters electronic effects: the ortho-fluorine in 4-Bromo-2-fluoro-3-methylphenol increases acidity due to its electron-withdrawing nature, while the para-bromine stabilizes the phenoxide ion. In contrast, the isomer’s meta-fluorine may reduce acidity .

b) 2-Bromo-4’-methoxyacetophenone (CAS 2632-13-5)

- Structure : Bromine (2), acetyl group (1), methoxy (4’).

- Key Differences: The acetophenone backbone and methoxy group differentiate it from the phenolic target compound. The ketone functionality enables nucleophilic additions, while the phenolic –OH in 4-Bromo-2-fluoro-3-methylphenol supports electrophilic substitutions or hydrogen bonding .

- Applications : Used as a synthetic intermediate under controlled conditions, particularly in pharmaceutical manufacturing .

Functional Group Variants

a) 4-Bromo-2-(3-methylbut-2-enyl)phenol (CAS 151071-00-0)

- Structure : Bromine (4), prenyl group (2).

- Key Differences : The absence of fluorine and methyl substituents, replaced by a prenyl chain, enhances lipophilicity. This compound may exhibit different biological activities, such as antimicrobial properties, compared to the fluorinated/methylated target .

b) 3-Bromo-2-fluoro-5-methylphenylboronic acid

- Structure : Bromine (3), fluorine (2), methyl (5), boronic acid (1).

- Key Differences: The boronic acid group enables Suzuki-Miyaura cross-coupling reactions, a feature absent in the phenolic target. This makes it valuable in synthesizing biaryl structures for drug discovery .

Comparative Data Table

Research Findings and Reactivity Insights

- Electronic Effects: The fluorine in the ortho position of 4-Bromo-2-fluoro-3-methylphenol enhances acidity (pKa ~8–9 estimated), comparable to other fluorophenols. Bromine at para further stabilizes the conjugate base .

- Synthetic Utility : Analogous bromo-fluoro compounds (e.g., benzofuran derivatives in –6) are used in drug discovery due to their pharmacokinetic modulation. For example, 5-Bromo-2-(4-fluorophenyl)-1-benzofuran derivatives exhibit anti-inflammatory activity .

- Biological Activity: While direct data are lacking, structurally related compounds (e.g., aminoazo dyes in ) show that substituent positioning correlates with carcinogenicity and protein-binding efficiency. Methyl and halogen placement may similarly influence the target compound’s bioactivity .

Activité Biologique

4-Bromo-2-fluoro-3-methylphenol (BFMP) is a substituted phenolic compound with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: CHBrF

Molecular Weight: 205.03 g/mol

CAS Number: 1807044-19-4

BFMP is characterized by a bromine atom, a fluorine atom, and a methyl group attached to a phenolic ring. This unique structure influences its reactivity and biological interactions.

The biological activity of BFMP is primarily attributed to its phenolic structure, which allows it to interact with various biological molecules:

- Cell Membrane Disruption: Similar to other phenolic compounds, BFMP can disrupt bacterial cell membranes. This mechanism is crucial for its antimicrobial properties, as it can lead to cell lysis and death of susceptible bacteria.

- Enzyme Inhibition: BFMP may inhibit specific enzymes due to its ability to form hydrogen bonds. This interaction can alter enzyme activity and influence metabolic pathways .

- Radical Reactions: The presence of bromine in BFMP enables it to participate in free radical reactions, which could contribute to its biological effects.

Antimicrobial Properties

BFMP has demonstrated significant antimicrobial activity against various bacterial strains. Research indicates that brominated phenols can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that BFMP could be a potential candidate for developing new antimicrobial agents .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of BFMP on human cell lines. The compound exhibited selective cytotoxicity, affecting cancer cell lines while showing lower toxicity towards normal cells. The IC values for various cancer cell lines are summarized below:

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These results indicate that BFMP may have potential as an anticancer agent, warranting further investigation .

Study on Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of BFMP against multi-drug resistant bacterial strains. The results indicated that BFMP was effective at concentrations lower than those required for conventional antibiotics, highlighting its potential as an alternative treatment option.

Study on Cytotoxic Effects

Research conducted at the University of Denmark investigated the cytotoxic effects of BFMP on various human cancer cell lines. The study concluded that BFMP induced apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism for its anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.